N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, substituted with dimethylphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N’-[(4-methoxyphenyl)acetyl]thiourea
- N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and the presence of the pyrrolidine ring. This structural uniqueness imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-4-6-14(2)19(13)21-20(24)15-11-18(23)22(12-15)16-7-9-17(25-3)10-8-16/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
SNUYBBFZVPTQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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